molecular formula C20H17FN2O2S B11956562 N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide

N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide

Cat. No.: B11956562
M. Wt: 368.4 g/mol
InChI Key: OMETVNRHDMJBAM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide typically involves the reaction of 4-fluoro-2-hydroxy-benzaldehyde with 1-(4-amino-phenyl)ethanone in ethanol . The reaction conditions include dissolving 4-fluoro-2-hydroxy-benzaldehyde (140.13 mg, 1 mmol) in ethanol (5 mL) and adding it to 1-(4-amino-phenyl)ethanone (135.20 mg, 1 mmol) also dissolved in ethanol (5 mL) .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.

Mechanism of Action

The mechanism of action of N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It may inhibit enzyme activity by binding to the active site, thereby blocking substrate access . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-{2-[(4-fluorobenzylidene)amino]phenyl}-4-methylbenzenesulfonamide include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

Molecular Formula

C20H17FN2O2S

Molecular Weight

368.4 g/mol

IUPAC Name

N-[2-[(4-fluorophenyl)methylideneamino]phenyl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C20H17FN2O2S/c1-15-6-12-18(13-7-15)26(24,25)23-20-5-3-2-4-19(20)22-14-16-8-10-17(21)11-9-16/h2-14,23H,1H3

InChI Key

OMETVNRHDMJBAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2N=CC3=CC=C(C=C3)F

Origin of Product

United States

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